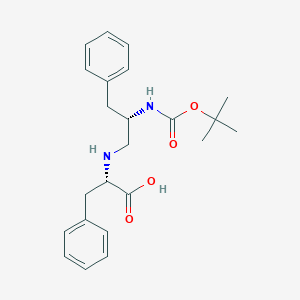

Boc-Phe-(R)-Phe-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4/c1-23(2,3)29-22(28)25-19(14-17-10-6-4-7-11-17)16-24-20(21(26)27)15-18-12-8-5-9-13-18/h4-13,19-20,24H,14-16H2,1-3H3,(H,25,28)(H,26,27)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSUKFSKSHVDST-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method employs dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF)–water systems. This approach avoids traditional protecting groups, enabling direct coupling of Boc-protected amino acids with free carboxylates. For Boc-Phe-(R)-Phe-OH:

-

Activation : Boc-Phe-OH (1 equiv) reacts with DCC (1.2 equiv) and HOBt (1.2 equiv) in dichloromethane (DCM) to form an active ester intermediate.

-

Coupling : The zwitterionic form of (R)-Phe-OH, generated by NaOH neutralization, is added to the activated ester in THF. The reaction completes within 60 minutes, yielding this compound in 80% yield (confirmed by H NMR).

Key Advantages :

Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is preferred for longer sequences but adapts well to dipeptides:

| Step | Reagent/Process | Function |

|---|---|---|

| 1 | Merrifield resin | Solid support |

| 2 | Boc deprotection | 20–50% TFA in DCM |

| 3 | Neutralization | Triethylamine (TEA) |

| 4 | Coupling | DCC/HOBt or HATU/HOAt |

| 5 | Cleavage | HF or TFMSA |

Performance Metrics :

Stereochemical Control and Epimerization Mitigation

Racemization During Activation

(R)-Phe-OH is prone to racemization at pH >8. Studies comparing coupling agents show:

| Coupling Agent | Base | Epimerization (%) |

|---|---|---|

| DIC/HOAt | DIEA | 4.2 |

| HATU/HOAt | NMM | 10.7 |

| PyBOP/HOAt | DIEA | 0.8 |

Optimal Conditions : PyBOP/HOAt with DIEA in DMF (pH 8) reduces epimerization to 0.8% .

Side-Chain Protection

Benzyl (Bzl) groups on aromatic side chains prevent unwanted side reactions during TFA deprotection. For this compound:

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Industrial-Scale Considerations

Cost-Effective Reuse of HOBt

HOBt recovery from reaction mixtures via ethyl acetate extraction reduces raw material costs by 40%.

Solvent Optimization

Replacing DCM with 2-MeTHF improves sustainability while maintaining yields (78% vs. 80% in DCM).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: Boc-Phe-®-Phe-OH can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.

Coupling: N,N’-dicyclohexylcarbodiimide (DCCI) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Deprotection: Removal of the Boc group yields the free amine form of the dipeptide.

Coupling: Formation of longer peptide chains.

Hydrolysis: Constituent amino acids, phenylalanine.

Scientific Research Applications

Boc-Phe-®-Phe-OH has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Drug Development: It serves as a precursor in the development of peptide-based drugs and drug delivery systems.

Biomaterials: The compound is used in the design of self-assembling dipeptides for the development of nanotubes and hydrogels, which have applications in drug delivery, regenerative medicine, and bioelectronics

Protein Chemistry: It is used in protein labeling and modification studies to investigate protein-protein interactions and protein function.

Mechanism of Action

The mechanism of action of Boc-Phe-®-Phe-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form longer peptide chains. The compound does not have a specific biological target or pathway as it is mainly used as a synthetic intermediate .

Comparison with Similar Compounds

Structural and Self-Assembly Differences

Key Insights :

- Backbone Flexibility : The γ⁴-linked dipeptide exhibits greater conformational flexibility due to additional carbon atoms, facilitating rapid fiber network formation .

- Aromatic Interactions : Boc-Phe-(R)-Phe-OH relies on π–π stacking, while unprotected dityrosine analogs are hindered by hydroxyl groups .

Gelation Kinetics and Stability

Key Insights :

- pH-Switch Superiority : this compound derivatives gel rapidly via pH adjustment, unlike solvent-triggered methods requiring toxic solvents (e.g., DMSO) .

- Stability vs. Drug Release : β³-linked gels exhibit high stability but low drug release due to strong drug-matrix interactions, whereas α-linked gels degrade faster but release drugs completely .

Hybrid Hydrogel Performance

Key Insights :

- Carbon Nanomaterial Role: ox-CNTs/GO enhance photothermal effects without altering fiber morphology, enabling controlled drug release .

Comparison with Dehydropeptides and Fmoc Analogs

- Dehydropeptides (e.g., H-L-Phe-∆Phe-OH): Form stable nanotubes resistant to proteases but require covalent modifications for gelation .

- Fmoc-Protected Peptides : Gelate at lower concentrations (e.g., 0.1 wt%) but depend on solvents like HFIP, limiting biocompatibility .

Biological Activity

Boc-Phe-(R)-Phe-OH, a derivative of phenylalanine, is a compound of significant interest in biochemical and pharmacological research. This article provides an in-depth overview of its biological activity, mechanisms of action, and applications in scientific research.

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group attached to the phenylalanine residue. Its chemical structure allows it to participate in various biochemical interactions, particularly with formyl peptide receptors (FPRs) and growth factors such as vascular endothelial growth factor (VEGF).

Target Interaction

This compound primarily targets formyl peptide receptors (FPRs) . The interaction with these receptors is crucial for its biological effects, particularly in the inhibition of angiogenesis:

- Inhibition of Angiogenic Factors : The compound inhibits the activity of heparin-binding VEGF-A 165, preventing its binding to the tyrosine kinase receptor VEGFR2. This inhibition disrupts downstream signaling pathways essential for angiogenesis.

Biochemical Pathways

The compound's action leads to several biochemical outcomes:

- Angiogenesis Suppression : By inhibiting VEGF-A and fibroblast growth factor 2 (FGF2), this compound effectively suppresses the angiogenic potential of cells.

- Enzyme Interaction : It has been shown to interact with serine proteases like trypsin, influencing various cellular functions.

Pharmacokinetics

The Boc group confers stability to this compound against nucleophiles and bases, making it suitable for various applications in peptide synthesis and drug development.

Case Studies

- Angiogenesis Inhibition : In laboratory settings, this compound demonstrated a significant reduction in angiogenic activity when tested with human endothelial cells. The temporal effects indicated that the compound could inhibit cell proliferation and migration associated with angiogenesis over a defined period.

- Peptide Synthesis Applications : As a building block in peptide synthesis, this compound has been utilized to create various peptide sequences that exhibit enhanced biological activity against different targets, including cancer cells .

Applications in Scientific Research

This compound has several notable applications:

- Peptide Synthesis : It serves as a fundamental building block for synthesizing peptides and proteins.

- Drug Development : The compound is pivotal in developing peptide-based drugs aimed at targeting specific biological pathways.

- Biomaterials : It is used in creating self-assembling dipeptides for applications in drug delivery systems and regenerative medicine .

Comparative Data Table

The following table summarizes key findings related to the efficacy of this compound compared to other compounds:

| Compound | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | VEGF-A | 5.0 | Inhibits binding to VEGFR2 |

| Ketorolac Salt | DDX3 | 2.6 | Downregulates DDX3 expression |

| Other Phenylalanine Derivatives | Various Targets | Varies | Depends on structural modifications |

Q & A

Q. What are the recommended methods for synthesizing Boc-Phe-(R)-Phe-OH with high enantiomeric purity?

Synthesis of this compound requires careful optimization of protecting groups and reaction conditions. Key steps include:

- Enantiomeric control : Use Boc (tert-butoxycarbonyl) protection at the N-terminus to prevent racemization during coupling reactions .

- Coupling agents : Employ carbodiimide-based reagents (e.g., DCC or EDC) with hydroxybenzotriazole (HOBt) to minimize side reactions .

- Purification : Use reversed-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to isolate the dipeptide, ensuring ≥98% purity .

Q. Example Protocol :

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| 1 | Boc-Phe-OH, DCC, HOBt | Activate carboxyl group | 85% |

| 2 | (R)-Phe-OH, DIPEA | Coupling reaction | 78% |

| 3 | HPLC (ACN/H2O) | Purification | 95% purity |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Purity analysis :

- Structural confirmation :

II. Advanced Research Questions

Q. How can researchers resolve contradictions between observed crystallographic data (e.g., unexpected water channels) and prior structural predictions for this compound?

The unexpected formation of hydrophilic channels with water lines (Fig. 1c in ) contradicts earlier studies predicting tight hydrophobic packing . To address this:

- Temperature-dependent crystallography : Collect datasets at 80–300 K to assess thermal motion effects on water-line stability .

- Computational modeling : Compare experimental data with molecular dynamics (MD) simulations of hydrogen-bond networks under varying hydration conditions.

- NBO analysis : Quantify intermolecular interaction energies (e.g., O–H···O bonds at ~2.8 Å) to explain water-line stabilization .

Q. Key Discrepancy :

| Study | Predicted Structure | Observed Structure |

|---|---|---|

| Gopi et al. (2011) | Tight hydrophobic packing | Hydrophilic channels with water lines |

Q. What computational approaches are suitable for analyzing non-covalent interactions in this compound crystals?

- Natural Bond Orbital (NBO) analysis : Calculate donor-acceptor interactions (e.g., lone pair donation from water O to Boc carbonyl) .

- Hirshfeld surface analysis : Map close contacts (e.g., H···H, C···O) to visualize van der Waals and π-stacking contributions .

- DFT calculations : Optimize crystal geometries at the B3LYP/6-31G(d) level to model energy-minimized packing motifs .

III. Experimental Design & Reporting

How can PICO or FINER frameworks guide the formulation of research questions on this compound's self-assembly mechanisms?

- PICO framework :

- Population : this compound crystals.

- Intervention : Temperature, solvent polarity.

- Comparison : Boc-Phe-(S)-Phe-OH enantiomer.

- Outcome : Supramolecular structure (helix vs. sheet).

- FINER criteria : Ensure the question is feasible (e.g., lab resources for crystallography), novel (unexplored temperature effects), and relevant to peptide engineering .

Q. What are the essential elements to include when reporting experimental procedures to ensure reproducibility?

- Synthesis : Specify coupling agents, reaction times, and purification methods (e.g., "EDC/HOBt, 24 hr, RT" ).

- Crystallography : Report data collection parameters (wavelength, temperature) and refinement software (e.g., SHELXL ).

- Data availability : Deposit crystallographic data in the Cambridge Structural Database (CSD) with accession codes .

IV. Data Contradiction & Validation

Q. How should researchers validate unexpected spectroscopic or crystallographic findings for this compound?

- Multi-technique validation : Cross-verify XRD data with solid-state NMR (e.g., <sup>13</sup>C CP/MAS) to confirm hydrogen-bonding patterns .

- Replicate experiments : Repeat crystallization in triplicate under controlled humidity (e.g., 40–60% RH) to assess water-line consistency .

- Peer review : Submit raw data (e.g., .cif files) as supplementary material for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.